7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
“7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a chemical compound with the molecular formula C9H8O3S . It’s closely related to “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, which has the molecular formula C11H13NO3S .
Molecular Structure Analysis
The molecular structure of “7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” can be analyzed based on its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” can be inferred from its molecular formula C9H8O3S . The related compound “Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” has a molecular weight of 239.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Scientific Research Applications
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- Application Summary : This compound is used as a building block in chemical synthesis .
- Methods of Application : It can be used in various reactions to synthesize more complex molecules .
- Results or Outcomes : The outcomes would depend on the specific reactions being carried out. In general, the use of this compound as a building block could enable the synthesis of a wide range of different organic compounds .
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- Application Summary : Derivatives of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, which could potentially be synthesized from 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors .
- Methods of Application : The synthesis of these derivatives would involve a series of organic reactions, potentially including the formation of a pyrazole ring. The resulting compounds could then be tested for their ability to inhibit RIP1 kinase .
- Results or Outcomes : The specific outcomes of this research are not detailed in the available information .
-
- Application Summary : This compound is used as a building block in chemical synthesis .
- Methods of Application : It can be used in various reactions to synthesize more complex molecules .
- Results or Outcomes : The outcomes would depend on the specific reactions being carried out. In general, the use of this compound as a building block could enable the synthesis of a wide range of different organic compounds .
-
- Application Summary : Derivatives of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, which could potentially be synthesized from 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors .
- Methods of Application : The synthesis of these derivatives would involve a series of organic reactions, potentially including the formation of a pyrazole ring. The resulting compounds could then be tested for their ability to inhibit RIP1 kinase .
- Results or Outcomes : The specific outcomes of this research are not detailed in the available information .
properties
IUPAC Name |
7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMRAKCRQYYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397495 | |
Record name | STK279704 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
CAS RN |
96334-46-2 | |
Record name | STK279704 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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